2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one
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Overview
Description
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a chlorophenyl group at the 2-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 2-(2-chlorophenyl)-5-(4-aminophenyl)-1H-pyrazol-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-5-phenyl-1H-pyrazol-3-one: Lacks the nitro group, resulting in different reactivity and applications.
2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one:
Uniqueness
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for a broader range of chemical transformations and interactions with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-3-1-2-4-14(12)18-15(20)9-13(17-18)10-5-7-11(8-6-10)19(21)22/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPALEPURZAXRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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